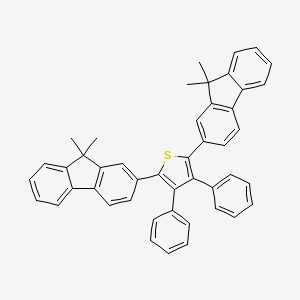
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is an organic compound that belongs to the class of thiophenes This compound is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-yl groups: This step involves the synthesis of 9,9-dimethyl-9H-fluorene, which is then functionalized to form the 2-yl derivative.
Coupling with 3,4-diphenylthiophene: The 9,9-dimethyl-9H-fluoren-2-yl groups are then coupled with 3,4-diphenylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and appropriate solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of the target compound.
3,4-Diphenylthiophene: The core structure of the target compound.
Other substituted thiophenes: Compounds with similar thiophene cores but different substituents.
Uniqueness
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is unique due to its combination of 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
848684-57-1 |
|---|---|
Molecular Formula |
C46H36S |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
2,5-bis(9,9-dimethylfluoren-2-yl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C46H36S/c1-45(2)37-21-13-11-19-33(37)35-25-23-31(27-39(35)45)43-41(29-15-7-5-8-16-29)42(30-17-9-6-10-18-30)44(47-43)32-24-26-36-34-20-12-14-22-38(34)46(3,4)40(36)28-32/h5-28H,1-4H3 |
InChI Key |
RAXKYXFEKYTRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(S4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















